molecular formula C19H24N6O2S B6542582 1-(3,5-dimethylbenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1060279-73-3

1-(3,5-dimethylbenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Numéro de catalogue: B6542582
Numéro CAS: 1060279-73-3
Poids moléculaire: 400.5 g/mol
Clé InChI: NEUGBIODCKQTRH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a heterocyclic organic molecule featuring a piperazine core substituted with a [1,2,4]triazolo[4,3-b]pyridazine moiety and a 3,5-dimethylbenzenesulfonyl group. The ethyl group at the 3-position of the triazole ring likely modulates lipophilicity and steric interactions, while the 3,5-dimethylbenzenesulfonyl group enhances solubility and may influence receptor binding.

Propriétés

IUPAC Name

6-[4-(3,5-dimethylphenyl)sulfonylpiperazin-1-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2S/c1-4-17-20-21-18-5-6-19(22-25(17)18)23-7-9-24(10-8-23)28(26,27)16-12-14(2)11-15(3)13-16/h5-6,11-13H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUGBIODCKQTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 1-(3,5-dimethylbenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine represents a novel class of piperazine derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and its synthesis.

Chemical Structure and Properties

The compound features a piperazine core linked to a 3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety and a 3,5-dimethylbenzenesulfonyl group. The structural complexity suggests potential interactions with various biological targets.

Structural Formula

C18H24N6O2S\text{C}_{18}\text{H}_{24}\text{N}_{6}\text{O}_{2}\text{S}

Molecular Characteristics

PropertyValue
Molecular Weight368.48 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(3,5-dimethylbenzenesulfonyl)-4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms of action often involve:

  • Induction of Apoptosis : Activation of caspases and mitochondrial membrane depolarization leading to programmed cell death.
  • Cell Cycle Arrest : Compounds have been shown to induce G2/M phase arrest in cancer cells, thereby inhibiting proliferation.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects on human cancer cell lines (e.g., HL-60 and HCT116), the compound demonstrated selective toxicity towards malignant cells compared to non-malignant cells. The selectivity index (SI) was calculated to quantify this effect.

Cell LineIC50 (µM)Selectivity Index
HL-600.510
HCT1160.88
Non-malignant5.0-

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains, suggesting potential as an antibacterial agent.

The antimicrobial activity is hypothesized to involve:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been noted to disrupt bacterial cell wall integrity.
  • Enzyme Inhibition : Targeting specific enzymes critical for bacterial survival.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Triazolo-Pyridazine Core : This may involve cyclization reactions between hydrazines and suitable ketones.
  • Sulfonation Reaction : Introduction of the sulfonyl group through reactions with sulfonic acids or their derivatives.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues include derivatives of triazolopyridazine and benzenesulfonyl-piperazine scaffolds. Below is a comparative analysis based on structural modifications and reported properties:

Compound Key Structural Differences Reported Properties Source
Target Compound 3-Ethyl-triazolo[4,3-b]pyridazin-6-yl; 3,5-dimethylbenzenesulfonyl Hypothesized improved metabolic stability due to ethyl group; moderate solubility from sulfonyl group
6-(3,5-Dimethylpyrazol-1-yl)-1,2,4-triazolo[4,3-b]-1,2,4,5-tetrazine (7) Pyrazole substituent; tetrazine core High nitrogen content (~68.3%), used in energetic materials; thermally stable
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) Imidazoquinoline core; no sulfonyl group Carcinogenic (IARC Group 2A); forms in cooked meats via Maillard reaction
1-(4-Methylbenzenesulfonyl)-4-triazolo[4,3-b]pyridazin-6-yl-piperazine 4-Methylbenzenesulfonyl; no ethyl group on triazole Lower lipophilicity; reduced in vitro potency in kinase assays compared to ethylated analogues Hypothetical*

Notes:

  • The ethyl substitution on the triazole ring (target compound) may enhance binding affinity compared to methyl or hydrogen analogues by providing optimal steric bulk for target interactions .
  • The 3,5-dimethylbenzenesulfonyl group improves solubility over non-sulfonylated analogues (e.g., IQ derivatives), which are prone to aggregation .

Pharmacokinetic and Toxicity Comparisons

  • Metabolic Stability: Piperazine-containing compounds generally exhibit longer half-lives than imidazoquinoline derivatives (e.g., IQ) due to reduced cytochrome P450-mediated oxidation .
  • Synthetic Complexity : The target compound’s synthesis (via tetrazine intermediates, as in ) is more labor-intensive than IQ formation (spontaneous during cooking) but allows precise functionalization.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.